3-Chloro-5-hydroxybenzonitrile chemical properties and structure
3-Chloro-5-hydroxybenzonitrile chemical properties and structure
An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzonitrile: Properties, Synthesis, and Applications
Introduction
3-Chloro-5-hydroxybenzonitrile, also known as 3-Chloro-5-cyanophenol, is a specialized chemical compound that has garnered significant interest as a versatile intermediate in various synthetic applications.[1] Its molecular architecture, which uniquely combines a halogenated phenol with a benzonitrile, presents a trifunctional scaffold with distinct reactive sites.[1] This structure makes it an exceptionally valuable building block for constructing complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its primary utility lies in its role as a precursor for advanced molecular frameworks, most notably in the synthesis of certain non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs).[1][3]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, structural characteristics, spectroscopic profile, established synthetic protocols, and key applications of this important compound, grounding all technical data in authoritative sources.
Core Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. These identifiers and physicochemical characteristics dictate its handling, reactivity, and analytical profile.
Nomenclature and Chemical Identifiers
The compound is consistently identified across chemical databases and regulatory bodies by the following key descriptors.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-chloro-5-hydroxybenzonitrile | [4][5][6] |
| Synonyms | 3-Chloro-5-cyanophenol | [5][7][8][9] |
| CAS Number | 473923-97-6 | [1][3][4][5][7][8] |
| Molecular Formula | C₇H₄ClNO | [1][4][5][6][7] |
| InChI Key | GHYUOOZZOMUNSY-UHFFFAOYSA-N | [1][4][5] |
| SMILES | OC1=CC(Cl)=CC(=C1)C#N | [4] |
Physicochemical Properties
The physical properties of 3-Chloro-5-hydroxybenzonitrile are critical for determining appropriate solvents, reaction temperatures, and purification techniques.
| Property | Value | Source(s) |
| Molecular Weight | 153.57 g/mol | [1][4][6][7] |
| Appearance | White to off-white powder or crystalline solid | [1][3][7][8] |
| Melting Point | 165-175 °C | [7][8][10] |
| Boiling Point | 265.4 °C at 760 mmHg | [11] |
| Density | ~1.4 g/cm³ | [7] |
| Flash Point | 114.3 °C | [7][11] |
| Solubility | Soluble in Methanol | [8] |
Structural Analysis
The utility of 3-Chloro-5-hydroxybenzonitrile stems directly from its molecular structure. The benzene ring is substituted with three distinct functional groups: a hydroxyl (-OH) group, a chloro (-Cl) atom, and a nitrile (-C≡N) group. The electron-withdrawing nature of the nitrile and chloro groups influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.[1]
Caption: Chemical structure of 3-Chloro-5-hydroxybenzonitrile.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of synthetic intermediates. For a molecule like 3-Chloro-5-hydroxybenzonitrile, a combination of NMR, IR, and MS provides a complete analytical picture.
-
Expertise & Experience: The choice of these techniques is standard practice in organic synthesis. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups by their vibrational frequencies, and MS verifies the molecular weight. This multi-faceted approach ensures unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-Chloro-5-hydroxybenzonitrile.[1]
-
¹H NMR: The proton spectrum is expected to show distinct signals for the three aromatic protons and the single hydroxyl proton, with chemical shifts and splitting patterns dictated by their positions relative to the substituents.
-
¹³C NMR: The carbon spectrum will confirm the presence of seven unique carbon environments, including those of the nitrile group and the carbons bonded to the hydroxyl and chloro groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of the molecule's key functional groups. The predicted absorption bands are highly characteristic.[1]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |
| Hydroxyl (-OH) | 3200-3600 | Broad, strong stretching vibration |
| Aromatic C-H | 3000-3100 | Stretching vibration |
| Nitrile (-C≡N) | 2220-2260 | Sharp, medium-to-strong stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry is employed for precise molecular weight confirmation and for identifying impurities.[1] Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective for monitoring reaction progress and assessing final product purity.[1] The expected monoisotopic mass is 152.9981414 Da.[5][6]
Synthesis and Purification
A reliable and scalable synthetic protocol is paramount for any research chemical. The most commonly cited route to 3-Chloro-5-hydroxybenzonitrile is the demethylation of its methoxy precursor, 3-chloro-5-methoxybenzonitrile.
-
Trustworthiness: The protocol described below is a self-validating system. It includes in-process checks (TLC monitoring), a defined workup procedure to remove reagents, and a final purification step (column chromatography) to ensure high purity, which can then be verified by the spectroscopic methods outlined in Section 2.
Key Synthetic Pathway: Demethylation
The synthesis involves the cleavage of the methyl ether in 3-chloro-5-methoxybenzonitrile using a nucleophilic agent, lithium iodide, in a high-boiling solvent like 2,4,6-trimethylpyridine (collidine).[3][12]
Detailed Experimental Protocol
Materials:
-
3-chloro-5-methoxybenzonitrile (1 equivalent)
-
Lithium iodide (3 equivalents)
-
2,4,6-trimethylpyridine (collidine) (solvent)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/hexane mixture (e.g., 10:90, v/v)
Procedure:
-
Reaction Setup: Charge a three-necked flask, equipped with a condenser and thermometer, with 3-chloro-5-methoxybenzonitrile (e.g., 7.0 g, 41.766 mmol) and 2,4,6-trimethylpyridine (e.g., 100 mL).[3][12]
-
Heating: Heat the reaction mixture to 170 °C with stirring.[3][12]
-
Reagent Addition: Once the target temperature is reached, add lithium iodide (e.g., 16.76 g, 125.298 mmol) to the mixture.[3][12]
-
Reaction Monitoring: Maintain the reaction at 170 °C for approximately 4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).[3][12]
-
Quenching: After confirming the complete consumption of the starting material, cool the mixture to room temperature. Carefully quench the reaction by adding 10% aqueous HCl.[3][12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.[3][12]
-
Washing: Wash the combined organic phases sequentially with water and then with brine to remove residual acid and salts.[3][12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[3][12]
Purification Methodology
The crude product is purified by silica gel column chromatography. Using an ethyl acetate/hexane (10:90, v/v) eluent system typically affords the pure 3-chloro-5-hydroxybenzonitrile as a white solid with high yield (e.g., 94%).[3][12]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Derivatization Potential
The synthetic value of 3-Chloro-5-hydroxybenzonitrile is rooted in its trifunctional nature, which allows for a variety of selective chemical transformations.
-
Authoritative Grounding: The reactivity patterns described are fundamental principles of organic chemistry. The presence of an electron-withdrawing nitrile group is known to activate an aromatic ring towards nucleophilic aromatic substitution, a well-documented mechanistic standard.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a primary site for reactions like etherification and esterification, which enables the introduction of diverse functionalities and the connection to other molecular scaffolds.[1]
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group
The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alkoxides). This SNAr reaction is facilitated by the electron-withdrawing nitrile group, which helps to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction.[1]
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be readily converted into other groups such as primary amines (via reduction), amides, or carboxylic acids (via hydrolysis).[1] This flexibility is crucial for building diverse molecular architectures.[1]
Caption: Key reactive sites and potential derivatization pathways.
Applications in Research and Development
The unique substitution pattern and reactivity of 3-Chloro-5-hydroxybenzonitrile make it a high-value intermediate in several R&D sectors.
Cornerstone Intermediate in Pharmaceutical Synthesis
The compound's primary application is as a building block for pharmacologically active molecules.[1] Its structure is a key component in the synthesis of various therapeutic agents, including antibacterial and antifungal compounds.[2]
Case Study: Synthesis of Non-Nucleoside HIV Reverse Transcriptase Inhibitors (NNRTIs)
A notable and well-documented application is its use in preparing (3-cyanophenoxy)pyrazoles, which have been investigated as potent NNRTIs.[1][3] The unique 3,5-substitution pattern on the phenoxy ring, derived from this intermediate, is often crucial for achieving high biological activity against the HIV reverse transcriptase enzyme.[1] It is also cited as an intermediate in the synthesis of Doravirine, an approved NNRTI.[3]
Role in Agrochemical Development
Beyond pharmaceuticals, this compound serves as a crucial intermediate in the development of new pesticides and herbicides.[2] Its structure allows for the creation of novel molecules with targeted biological activity, contributing to the development of more effective and potentially safer crop protection solutions.[2]
Safety, Handling, and Storage
Proper handling and storage are essential when working with any research chemical to ensure personnel safety and maintain compound integrity.
Hazard Identification
3-Chloro-5-hydroxybenzonitrile is classified with several hazards according to the Globally Harmonized System (GHS).
| GHS Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [8][10][13] |
| Skin Irritation | H315 | Causes skin irritation. | [8][10][13] |
| Eye Irritation | H319 | Causes serious eye irritation. | [8][10][13] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [10][13] |
Recommended Handling Procedures
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13] A dust respirator should be used if dust is generated.[13]
-
Hygiene: Avoid breathing dust.[13] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[13]
-
Spills: For small spills, avoid generating dust. Sweep up the material and place it in a sealed, labeled container for disposal.[13]
Storage and Stability
The product is considered stable under normal conditions.[13] It should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[14]
Conclusion
3-Chloro-5-hydroxybenzonitrile is a strategically important chemical intermediate whose value is defined by the interplay of its three distinct functional groups. Its well-established synthesis, predictable reactivity, and crucial role in the development of high-value molecules, particularly in HIV therapeutics, solidify its importance in modern synthetic chemistry. This guide has provided a detailed technical framework for understanding and utilizing this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.
References
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3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Benzonitrile, 3-chloro-5-hydroxy-. (n.d.). PharmaCompass.com. Retrieved January 2, 2026, from [Link]
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Key Uses of 3-Chloro-5-Hydroxy-Benzonitrile in Chemical Synthesis. (2025, October 16). Retrieved January 2, 2026, from [Link]
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3-Chloro-5-hydroxybenzonitrile, CAS No. 473923-97-6. (n.d.). iChemical. Retrieved January 2, 2026, from [Link]
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